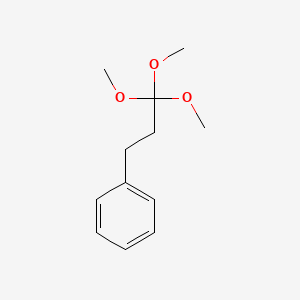

(3,3,3-Trimethoxypropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trimethoxypropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-13-12(14-2,15-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAONYUMXZEVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC1=CC=CC=C1)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615590 | |

| Record name | (3,3,3-Trimethoxypropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54917-78-1 | |

| Record name | (3,3,3-Trimethoxypropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes

Established synthetic routes in organic chemistry offer a foundation for constructing complex molecules. The following sections explore how traditional methods could be conceptually applied to the synthesis of (3,3,3-Trimethoxypropyl)benzene.

Alkylation Approaches

Alkylation reactions are a cornerstone of carbon-carbon bond formation. In the context of synthesizing this compound, these approaches would involve the introduction of the 3,3,3-trimethoxypropyl group onto a benzene (B151609) ring.

The Friedel-Crafts alkylation is a classic method for attaching an alkyl substituent to an aromatic ring. libretexts.orgyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com

For the hypothetical synthesis of this compound, a suitable electrophile would be a 3,3,3-trimethoxypropyl halide, such as 1-chloro-3,3,3-trimethoxypropane. The reaction would proceed through the formation of a carbocation intermediate, which would then be attacked by the benzene ring.

Hypothetical Reaction Scheme:

However, a significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable intermediates. chemistrysteps.comreddit.com The primary carbocation that would be generated from 1-chloro-3,3,3-trimethoxypropane could potentially undergo hydride shifts, leading to a mixture of products. Furthermore, the presence of the orthoester functionality might be sensitive to the strong Lewis acidic conditions, potentially leading to decomposition.

A variation of this approach could involve the use of a Friedel-Crafts acylation reaction followed by reduction. This would involve reacting benzene with 3,3,3-trimethoxypropanoyl chloride in the presence of a Lewis acid. The resulting ketone could then be reduced to the desired product. This two-step process often circumvents the issue of carbocation rearrangements. reddit.com

Table 1: Hypothetical Friedel-Crafts Alkylation Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Aromatic Substrate | Benzene | The parent aromatic ring to be functionalized. |

| Alkylating Agent | 1-chloro-3,3,3-trimethoxypropane | Provides the desired propyl orthoester side chain. |

| Catalyst | Aluminum chloride (AlCl₃) | A common and effective Lewis acid for this reaction. |

| Solvent | Carbon disulfide (CS₂) or Nitrobenzene | Inert solvents often used in Friedel-Crafts reactions. |

| Temperature | Low to moderate (e.g., 0-50 °C) | To minimize side reactions and potential decomposition. |

The Williamson ether synthesis is a versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comlibretexts.orgchemistrytalk.orgbyjus.comyoutube.com While this method is primarily for ether synthesis, a creative adaptation could be envisioned for the construction of the orthoester moiety, although this is not a standard application.

A hypothetical multi-step approach could involve the synthesis of a phenoxy-acetal intermediate followed by further methoxylation. For instance, one could start with the reaction of sodium phenoxide with a dihalo-propane derivative, followed by reaction with sodium methoxide. However, this would likely be a complex and low-yielding process with a high potential for side reactions.

A more direct, albeit still hypothetical, Williamson-type approach is not immediately obvious for the formation of an orthoester. Orthoesters are typically synthesized through other means, such as the Pinner reaction from nitriles or from the reaction of trihalides with alkoxides. rsc.org

Multi-component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient processes that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, thereby minimizing purification steps and saving time and resources.

A hypothetical one-pot synthesis of this compound could be designed. For example, one could envision a reaction involving benzene, a suitable three-carbon synthon with a reactive functional group at one end and a precursor to the orthoester at the other, and a methylating agent in the presence of a suitable catalyst.

For instance, a one-pot reaction could potentially be devised starting from 3-phenylpropanal. The aldehyde could first be converted to its corresponding acetal (B89532) with methanol (B129727) under acidic conditions. The conditions could then be shifted to facilitate the conversion of the acetal to the orthoester. However, controlling the selectivity and preventing side reactions in such a sequence would be a significant challenge.

Table 2: Hypothetical One-Pot Synthesis Parameters

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product |

|---|

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and sustainable methods.

Continuous Flow Processes for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability.

A continuous flow process for the synthesis of this compound could be designed based on one of the hypothetical routes discussed above. For example, a flow reactor could be set up to carry out the Friedel-Crafts alkylation of benzene. The reactants would be continuously pumped and mixed in a heated reaction coil, and the product stream would be collected at the outlet. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which could help to minimize the formation of byproducts.

Table 3: Hypothetical Continuous Flow Synthesis Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Reactor Type | Packed-bed or microreactor | To ensure efficient mixing and heat transfer. |

| Flow Rate | Optimized for desired residence time | To control the extent of reaction and minimize side products. |

| Temperature | Precisely controlled via heating unit | To maintain optimal reaction conditions and enhance safety. |

| Pressure | Can be elevated to use solvents above their boiling points | To increase reaction rates and throughput. |

| Work-up | In-line purification module | To enable continuous production of the pure product. |

Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule through a series of imaginary steps, known as disconnections, to arrive at simpler, commercially available starting materials. slideshare.net This process works backward from the desired product and is indicated by a special retrosynthetic arrow (⇒). lkouniv.ac.in

The core of retrosynthesis is the disconnection , which is the analytical operation of cleaving a bond to break the target molecule into simpler precursors. scitepress.org Each disconnection must correspond to the reverse of a known and reliable chemical reaction. slideshare.netlkouniv.ac.in The process of breaking down the target molecule aims to simplify its structure, leading progressively to readily available starting materials. slideshare.net

When a bond is disconnected, it generates idealized fragments called synthons . slideshare.netspcmc.ac.in Synthons are typically ions, such as carbocations or carbanions, that represent the reactive species needed for the corresponding forward reaction but are often too unstable to exist on their own. lkouniv.ac.inscitepress.org Therefore, in planning the actual synthesis, each synthon is replaced by its synthetic equivalent , which is a real chemical reagent that can perform the function of the idealized synthon. lkouniv.ac.inspcmc.ac.in For example, an acyl cation synthon (R-C+=O) is an electrophilic fragment; its synthetic equivalent could be a stable and reactive acyl chloride (R-COCl) or an ester. slideshare.net

Examples of Synthons and Their Synthetic Equivalents

| Disconnection Type | Synthon (Idealized Fragment) | Charge/Polarity | Synthetic Equivalent (Real Reagent) |

|---|---|---|---|

| C-C (Aldol) | ⁻CH₂CHO | Nucleophilic (Anion) | Acetaldehyde (enolate form) |

| C-C (Grignard) | R⁻ | Nucleophilic (Anion) | R-MgBr (Grignard Reagent) |

| C-C (Friedel-Crafts) | R⁺ | Electrophilic (Cation) | R-Cl / AlCl₃ (Alkyl Halide) |

| C-N (Amide) | RCO⁺ | Electrophilic (Cation) | RCOCl (Acyl Chloride) lkouniv.ac.in |

A Functional Group Interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.mefiveable.me FGI is a critical tool in retrosynthetic analysis, used when a direct disconnection is not feasible or to prepare a molecule for a subsequent strategic bond disconnection. lkouniv.ac.inimperial.ac.uk

FGIs are essential for several reasons in synthetic planning. They can be used to:

Facilitate a Disconnection: A functional group might be transformed into another that enables a powerful bond-forming reaction in the forward synthesis. For instance, an alkene might be converted to a carbonyl group via ozonolysis to set up an aldol (B89426) or Wittig disconnection. lkouniv.ac.in

Alter Reactivity or Directing Effects: In aromatic synthesis, converting a functional group can change its influence on subsequent reactions. A common strategy is the reduction of a nitro group (-NO₂), which is a meta-director, to an amino group (-NH₂), an ortho-, para-director, to control the position of incoming substituents. masterorganicchemistry.com

Introduce Protecting Groups: FGIs are used to protect a reactive functional group from unwanted transformations while another part of the molecule is being modified. fiveable.me

By strategically employing FGIs, chemists can design more efficient and versatile synthetic routes to complex molecules. fiveable.mefiveable.me

The synthesis of polysubstituted benzene derivatives requires careful strategic planning, as the order in which substituents are introduced is crucial. pressbooks.publibretexts.org The directing effects of the substituents already present on the aromatic ring dictate the position of subsequent electrophilic aromatic substitution (EAS) reactions. fiveable.me

Substituents are broadly classified into two categories:

Activating Groups: These groups donate electron density to the benzene ring, making it more reactive towards electrophiles. They are typically ortho-, para-directors (e.g., -CH₃, -OH, -NH₂). pressbooks.pub

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivators are meta-directors (e.g., -NO₂, -CN, -C=O), with the exception of halogens (-Cl, -Br), which are deactivating but ortho-, para-directing. pressbooks.pubyoutube.com

When planning a synthesis, a retrosynthetic approach is highly effective. libretexts.org One must consider the directing effects of all groups in the target molecule to determine the optimal sequence of reactions. For example, in synthesizing a molecule with a meta-relationship between an alkyl group (ortho-, para-director) and a nitro group (meta-director), it is often necessary to introduce a group that can be later converted into the desired substituent. pressbooks.pub A common strategy involves Friedel-Crafts acylation to install a ketone (a meta-director), followed by nitration at the meta position, and finally, reduction of the ketone to the desired alkyl group. masterorganicchemistry.compressbooks.pub This use of a functional group to control regiochemistry, followed by an FGI, is a cornerstone of advanced aromatic synthesis. masterorganicchemistry.com The presence of multiple substituents requires an analysis of their combined directing effects, where strongly activating groups generally control the position of substitution. libretexts.org

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution (EAS) Pathways on Benzene (B151609) Moieties

The most characteristic reaction of the benzene ring is electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring, preserving the aromatic system. pressbooks.pub The process generally occurs in two main stages: formation of a resonance-stabilized carbocation intermediate (the arenium ion) and subsequent deprotonation to restore aromaticity. libretexts.orgnumberanalytics.com

Most EAS reactions require a catalyst to generate a sufficiently powerful electrophile to overcome the stability of the aromatic ring. ucalgary.ca The method of generation varies with the specific reaction.

Halogenation (Bromination/Chlorination): For chlorination or bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is used. The catalyst polarizes the halogen molecule (e.g., Br₂), making one bromine atom strongly electrophilic and susceptible to attack by the benzene ring. ucalgary.ca

Nitration: The electrophile for nitration is the nitronium ion (NO₂⁺). It is typically generated by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as the stronger acid, protonating the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. ucalgary.ca

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the ring. The electrophile, an acylium ion (R-C≡O⁺), is formed by the reaction of an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). pressbooks.pub

Friedel-Crafts Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst. The catalyst helps generate a carbocation or a highly polarized complex that acts as the electrophile. libretexts.org

The rate-determining step in most EAS reactions is the attack of the generated electrophile on the π-electron system of the benzene ring. masterorganicchemistry.comnumberanalytics.com This attack breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex. acs.orgnumberanalytics.com

For (3,3,3-Trimethoxypropyl)benzene, the substituent is a propyl group (with the trimethoxy modification at the end). Alkyl groups are known to be activating groups and ortho, para-directors for EAS. This directing effect arises from two factors:

Inductive Effect: The alkyl group is electron-donating through the sigma bond network, which enriches the electron density of the ring and stabilizes the positive charge of the arenium ion intermediate.

Hyperconjugation: The C-H bonds on the benzylic carbon can overlap with the p-orbital system of the ring, further stabilizing the positive charge in the arenium ion.

When an electrophile (E⁺) attacks, the positive charge in the resulting arenium ion is delocalized across three carbon atoms of the ring through resonance. For attack at the ortho and para positions, one of the resonance structures places the positive charge directly on the carbon atom bearing the alkyl substituent. This structure is particularly stable due to the electron-donating nature of the alkyl group. In contrast, meta attack does not allow for a resonance structure where the charge is on the substituted carbon, making the intermediate less stable. Consequently, the activation energy for ortho and para attack is lower, and these products are formed preferentially. acs.org The final, rapid step is the removal of a proton from the site of electrophilic attack by a weak base, restoring the stable aromatic ring. pressbooks.pubnumberanalytics.com

Advanced Analytical Characterization in Research

Spectroscopic Methodologies

Spectroscopy explores the interaction between matter and electromagnetic radiation, providing a window into the molecular world.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR Spectroscopy: In proton NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. For (3,3,3-Trimethoxypropyl)benzene, one would expect distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the propyl chain and methoxy (B1213986) groups. Based on analogous structures like propylbenzene (B89791), the aromatic protons would likely appear in the range of 7.1-7.3 ppm. spectrumchemical.com The protons on the propyl chain would show characteristic splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons. The methoxy groups (-OCH₃) would be expected to produce a sharp singlet, as seen in compounds like 1,3,5-trimethoxybenzene (B48636) where these protons are equivalent and appear around 3.7-3.8 ppm. tcichemicals.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the aromatic carbons and the aliphatic carbons. In propylbenzene, aromatic carbon signals appear between approximately 125 and 142 ppm, while the propyl chain carbons resonate at lower chemical shifts (e.g., ~14-38 ppm). nist.gov The carbon atom of the methoxy groups in 1,3,5-trimethoxybenzene gives a signal around 55-61 ppm. spectrumchemical.com The quaternary carbon of the trimethoxypropyl group (C-3) would be expected at a significantly different shift due to the three attached oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogs

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ~ 7.1 - 7.3 (multiplet) | ~ 125 - 142 |

| Methoxy Protons (-OCH₃) | ~ 3.3 - 3.8 (singlet) | ~ 55 - 61 |

| Propyl Chain Protons (-CH₂-) | Variable (multiplets) | ~ 20 - 40 |

| Quaternary Carbon (-C(OCH₃)₃) | N/A | Higher field than other aliphatics |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹), making FTIR an excellent tool for identifying their presence.

For this compound, the key functional groups are the benzene ring, the aliphatic propyl chain, and the ether-like methoxy groups. The spectrum would be expected to show:

Aromatic C-H stretching: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

Aliphatic C-H stretching: Strong absorptions from the propyl and methoxy groups would be found just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹).

Aromatic C=C stretching: One or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O stretching: Strong, characteristic absorptions for the ether linkages of the trimethoxy group would be expected in the 1050-1250 cm⁻¹ region.

Out-of-plane (OOP) C-H bending: The substitution pattern on the benzene ring (monosubstituted) gives rise to strong bands in the 690-770 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3030 - 3080 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, OCH₃) | 2850 - 2975 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| C-O Stretch | Ether (Acetal) | 1050 - 1250 | Strong |

| C-H Bend (OOP) | Monosubstituted Benzene | 690 - 770 | Strong |

UV-Visible spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like benzene rings. The absorption of UV light excites electrons from a lower energy orbital to a higher one (e.g., π → π*).

The benzene ring in this compound is the primary chromophore. Benzene itself exhibits a strong absorption band around 200 nm and a weaker, fine-structured band around 255-260 nm. Alkyl substitution, as in propylbenzene, typically causes a slight bathochromic (red) shift of these absorptions. For instance, propylbenzene shows an excitation peak at 261 nm. The presence of the trimethoxypropyl group is expected to have a similar effect, leading to absorption maxima characteristic of a monosubstituted benzene ring, likely in the 260-270 nm range.

Table 3: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~ 260 - 270 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR data. While FTIR is sensitive to polar bonds, Raman is often better for non-polar, symmetric bonds. For this compound, key Raman signals would include the symmetric "breathing" mode of the benzene ring, which is typically strong and appears around 992-1000 cm⁻¹. Other characteristic bands include C-H stretching and bending modes. The high symmetry of the benzene ring often results in Raman bands that are weak or absent in the IR spectrum, and vice-versa, making the combination of both techniques powerful for structural confirmation.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and, through fragmentation patterns, valuable structural information.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer to be analyzed.

For this compound, GC-MS analysis would provide a retention time (specific to the GC column and conditions used) and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. The fragmentation pattern is highly informative for structural elucidation. Benzene-containing compounds often fragment to produce a stable tropylium (B1234903) ion at m/z 91. For this compound, characteristic fragmentation would likely involve the loss of one or more methoxy groups (-OCH₃, mass 31) or cleavage of the propyl chain. The observation of these specific fragment ions provides strong evidence for the proposed structure.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| M⁺ | [C₁₂H₁₈O₃]⁺ | (Molecular Ion) |

| M-31 | [C₁₁H₁₅O₂]⁺ | •OCH₃ |

| M-62 | [C₁₀H₁₂O]⁺ | 2 x •OCH₃ |

| 91 | [C₇H₇]⁺ | •C₅H₁₁O₃ |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a potent analytical technique used to characterize the structure of materials by controlled thermal decomposition. d-nb.infocsic.es In this method, a sample is heated to a high temperature (500–1400 °C) in an inert atmosphere, causing the molecule to break down into smaller, volatile fragments. d-nb.infocsic.es These fragments are then separated by a gas chromatograph and identified by a mass spectrometer, providing a detailed fingerprint of the original substance. researchgate.net

For this compound, Py-GC-MS analysis is instrumental in understanding its thermal stability and degradation pathways. The pyrolysis process intentionally alters the compound's identity to produce characteristic decomposition products. csic.es The high energy applied during pyrolysis leads to the cleavage of chemical bonds, with fragmentation patterns being predictable based on the stability of the resulting ions and radicals. The benzene ring itself is a major pyrolysis product of many aromatic polymers due to its stability. d-nb.info

When analyzing this compound, the mass spectrometer detector identifies fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum shows a molecular ion peak corresponding to the original molecule and various fragment ions. The most intense peak is known as the base peak. blogspot.com For aromatic compounds like those containing a benzene ring, characteristic fragments are often observed. For instance, the presence of a tropylium ion (m/z 91) is a strong indicator of a benzyl (B1604629) unit in a molecule. blogspot.comyoutube.com Other common fragments from the benzene ring structure can include ions with m/z values of 77 (phenyl cation), 76, 75, and 74. docbrown.info

The likely degradation products from the pyrolysis of this compound would include a variety of aromatic and aliphatic hydrocarbons formed from the cleavage of the propyl chain and the methoxy groups.

Table 1: Hypothetical Py-GC-MS Degradation Products of this compound

| Postulated Fragment | m/z Ratio | Chemical Formula |

| Benzene | 78 | C₆H₆ |

| Toluene | 92 | C₇H₈ |

| Styrene | 104 | C₈H₈ |

| Propylbenzene | 120 | C₉H₁₂ |

| Phenyl Cation | 77 | [C₆H₅]⁺ |

| Tropylium Cation | 91 | [C₇H₇]⁺ |

| Methanol (B129727) | 32 | CH₄O |

| Formaldehyde | 30 | CH₂O |

Thermally Assisted Hydrolysis and Methylation (THM-GC-MS) for Structural Information

Thermally Assisted Hydrolysis and Methylation (THM-GC-MS) is a reactive pyrolysis technique that provides detailed structural information, particularly for compounds with polar functional groups like esters or ethers. core.ac.ukresearchgate.net In this method, the sample is heated in the presence of a methylation reagent, most commonly tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). mdpi.com The TMAH facilitates the hydrolysis of labile bonds and simultaneously methylates the resulting polar functional groups (e.g., hydroxyl and carboxyl groups), converting them into more volatile and chromatographically stable methyl ethers and methyl esters. core.ac.ukresearchgate.net

This technique is particularly valuable for analyzing complex natural polymers like lignins, lipids, and resins, as it prevents the decarboxylation of acids and minimizes degradation of the core structure. core.ac.ukgetty.edu When applied to a compound like this compound, which is an orthoester, THM-GC-MS would primarily induce the hydrolysis of the trimethoxypropyl group. The reaction with TMAH at high temperatures would cleave the C-O bonds of the methoxy groups, followed by methylation of any resulting hydroxyl intermediates. core.ac.uk This process yields derivatives that are readily analyzable by GC-MS, providing clear structural information about the aliphatic portion of the molecule and its connection to the benzene ring. getty.edu

The resulting chromatogram would display peaks corresponding to the methylated products, allowing for a precise reconstruction of the original molecule's propyl-benzene backbone and the nature of the functional groups attached to it.

Chromatographic and Electrophoretic Separations

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers. wikipedia.orgresearchgate.net It separates molecules based on their hydrodynamic volume, or size in solution, rather than their molecular weight directly. wikipedia.orgresearchgate.net The process involves dissolving a polymer sample in a suitable solvent and passing it through a column packed with porous gel beads. researchgate.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can penetrate the pores, leading to a longer path and later elution. youtube.comshimadzu.com

The compound this compound is a monomer, a small molecule, and as such, GPC would not be used to analyze it directly. Instead, GPC is the essential method for analyzing polymers synthesized from this compound or its derivatives (e.g., as a precursor for polysiloxanes). By analyzing the polymer derived from this monomer, GPC can determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. selectscience.netyoutube.com These values are critical as they directly influence the physical and mechanical properties of the final polymer material, such as its tensile strength, viscosity, and hardness. researchgate.netlcms.cz

Table 2: Illustrative GPC Data for a Polymer Synthesized from a this compound Precursor

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. |

| Weight-Average Molecular Weight (Mw) | 22,500 g/mol | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| Polydispersity Index (PDI) | 1.50 | A measure of the uniformity of chain lengths in the polymer sample. A value of 1.0 indicates all chains are the same length. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions in a solution within a narrow capillary tube. nih.gov The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge, size, and shape. mdpi.com While standard CE, known as Capillary Zone Electrophoresis (CZE), is excellent for charged species, it is not suitable for neutral molecules like this compound. tandfonline.com

To analyze neutral compounds, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. These micelles have a charged surface and a hydrophobic core. Neutral analytes, like this compound, can partition into the hydrophobic core of the micelles, and their separation is achieved based on the differential partitioning between the micelles and the surrounding aqueous buffer. tandfonline.com This allows for the effective separation of complex mixtures of neutral, hydrophobic compounds.

A significant challenge in analyzing compounds like this compound with CE is detection. Molecules that lack a strong chromophore (for UV-Vis absorbance detection) or a native fluorophore (for fluorescence detection) can be difficult to detect with high sensitivity. academicjournals.org Pre-column derivatization is a strategy used to overcome this limitation. actascientific.com This process involves chemically reacting the analyte with a labeling reagent before it is injected into the CE system. lcms.czshimadzu.com

The reagent adds a new functional group (a chromophore or fluorophore) to the analyte molecule. For this compound, a derivatization agent that reacts with the benzene ring or a functional group introduced onto it could be used. This chemical modification significantly enhances the detectability of the molecule, allowing for more sensitive and accurate quantification even at low concentrations. academicjournals.org

To obtain definitive structural information, Capillary Electrophoresis can be coupled directly to a Mass Spectrometer (CE-MS). wikipedia.org This hyphenated technique combines the high separation efficiency of CE with the powerful identification capabilities of MS. wikipedia.orgnih.gov As the separated analytes elute from the CE capillary, they are introduced into the ion source of the mass spectrometer (typically via electrospray ionization, ESI). wikipedia.org

The mass spectrometer then measures the mass-to-charge ratio of the analyte and its fragments, confirming its identity and providing structural details. For this compound, CE-MS would not only confirm its presence in a sample by matching its molecular ion peak but also generate a fragmentation pattern that serves as a structural fingerprint, corroborating findings from other methods like Py-GC-MS. wikipedia.orgosti.gov

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the advanced analytical characterization of the compound This compound using the techniques outlined in the request. Methodologies such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Thermogravimetric Analysis (TGA) have not been applied to this specific molecule in published research.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and specific discussions on the morphology, crystalline structure, elemental composition, or thermal stability of this compound as requested. The information required to populate the specified outline (Sections 4.4 through 4.5.1) does not exist in the public scientific domain.

To fulfill a request of this nature, the content would need to be based on established research. Without primary or secondary sources that have performed these specific analyses on this exact compound, any generated content would be hypothetical, scientifically unfounded, and would not adhere to the instructions for a professional and authoritative article based on diverse sources.

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches

Quantum chemical methods are instrumental in studying the electronic nature of molecules. These approaches solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a substituted benzene (B151609) derivative, DFT would be employed to determine a variety of properties. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d,p) or larger to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

These calculations would reveal how the trimethoxypropyl substituent influences the geometry of the benzene ring. Furthermore, DFT is used to calculate electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's kinetic stability and reactivity. The molecular electrostatic potential (MEP) can also be mapped to visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

A hypothetical application of DFT to (3,3,3-Trimethoxypropyl)benzene could involve the calculation of its optimized geometry and electronic descriptors, as illustrated in the general example below.

Table 1: Hypothetical DFT-Calculated Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

Note: These values are illustrative and not based on actual calculations for this compound.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) offer higher levels of accuracy than many DFT functionals, particularly for describing weak intermolecular interactions.

For this compound, these methods could be used to obtain a highly accurate benchmark geometry and energy. They are also the gold standard for calculating interaction energies in molecular complexes, providing a reliable reference for less computationally expensive methods.

The electronic structure of this compound would be analyzed through its molecular orbitals. The interaction between the orbitals of the benzene ring and the trimethoxypropyl group would be of particular interest. Natural Bond Orbital (NBO) analysis, a common post-calculation step, could be used to investigate charge distribution, hybridization, and donor-acceptor interactions between orbitals. This would provide a quantitative picture of the electronic effects of the substituent on the aromatic system.

Molecular Modeling and Simulation

While quantum chemistry focuses on the electronic details of a single molecule or small clusters, molecular modeling and simulation techniques allow for the study of larger systems and dynamic processes.

For large systems or long-timescale simulations, geometry optimization using force fields is a practical approach. Force fields are sets of empirical energy functions that describe the potential energy of a system based on the positions of its atoms. Parametrized force fields like CHARMM or AMBER could be used to model this compound. Geometry optimization using these methods is much faster than quantum mechanical calculations, though it relies on the quality of the force field parameters for the specific chemical functionalities present in the molecule.

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties. Computational studies can quantify the various types of intermolecular forces at play. For a substituted benzene, these interactions would include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a C-H bond from one molecule interacts with the π-system of another.

van der Waals forces: General attractive and repulsive forces between molecules.

The presence of the methoxy (B1213986) groups would also introduce the possibility of hydrogen bonding with suitable partner molecules. The interaction energies of different dimer configurations (e.g., stacked, T-shaped) could be calculated using methods like DFT or ab initio calculations to determine the most stable orientations.

Table 2: Types of Intermolecular Interactions

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| π-π Stacking | Attraction between electron clouds of aromatic rings. | Expected between the benzene rings of two molecules. |

| C-H···π | A hydrogen on an alkyl chain or ring interacts with a π-system. | Possible between the propyl chain/ring and another benzene ring. |

| Dipole-Dipole | Electrostatic interaction between polar molecules. | The methoxy groups induce a dipole moment, leading to these interactions. |

This table describes general interaction types and their expected relevance.

Reaction Pathway and Mechanism Elucidation

The elucidation of reaction pathways and mechanisms for molecules like this compound is a cornerstone of modern computational chemistry. By employing a suite of theoretical models, chemists can unravel the intricate details of chemical transformations, providing insights that are often difficult to obtain through experimental means alone. These studies are crucial for understanding reactivity, optimizing reaction conditions, and designing novel chemical processes.

Transition State Characterization

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. The geometry and energy of the transition state dictate the activation barrier and, consequently, the rate of the reaction. For a molecule such as this compound, various reactions can be envisaged, including electrophilic aromatic substitution on the benzene ring or cleavage of the ether linkages.

Theoretical chemists employ a range of computational methods to locate and characterize transition states. These methods typically involve geometry optimization algorithms that search for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical study of the acid-catalyzed hydrolysis of the methoxy groups in this compound, computational methods would be used to model the approach of a hydronium ion, the protonation of an oxygen atom, and the subsequent departure of methanol (B129727) to form a carbocation intermediate. The transition state for each step would be meticulously characterized to understand the energetics of the process.

Energy Profile Calculations

Once the reactants, products, intermediates, and transition states have been identified and their geometries optimized, an energy profile for the entire reaction pathway can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The relative energies of the various species on the profile are crucial for determining the reaction's feasibility and for identifying the rate-determining step—the step with the highest activation energy.

Energy profile calculations are typically performed using high-level quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to ensure accuracy. The choice of the level of theory and basis set is a critical consideration and is often benchmarked against experimental data where available.

Below is an illustrative table representing a hypothetical energy profile for a reaction involving this compound. The energies are given relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants: this compound + Reagent | 0.0 |

| TS1 | First Transition State | +25.3 |

| I1 | Intermediate 1 | +5.7 |

| TS2 | Second Transition State | +18.9 |

| P | Products | -10.2 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules. For this compound, a key question would be the regioselectivity of electrophilic aromatic substitution. The trimethoxypropyl group will influence the electron density of the benzene ring, directing incoming electrophiles to specific positions (ortho, meta, or para).

Various theoretical descriptors can be used to predict regioselectivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in chemical reactions. In electrophilic aromatic substitution, the site with the largest HOMO coefficient is often the most reactive.

Calculated Atomic Charges: Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Hirshfeld charge analysis can provide insights into the electron distribution in the molecule. epa.gov The carbon atoms with the most negative charge are typically more susceptible to electrophilic attack.

Fukui Functions: These functions, derived from conceptual DFT, quantify the change in electron density at a particular point in a molecule when an electron is added or removed, providing a measure of local reactivity.

In a study on monosubstituted benzenes, it was shown that the barrier height of reactions could be reliably predicted using both Hirshfeld charge and information gain at the regioselective carbon atom. epa.gov Such computational approaches allow for the a priori prediction of reaction outcomes, guiding synthetic efforts and minimizing trial-and-error experimentation. epa.gov

Advanced Computational Methodologies

The field of computational chemistry is continually evolving, with the development of new methods that offer greater accuracy and efficiency. These advanced methodologies are poised to provide even deeper insights into the behavior of complex molecules like this compound.

Machine Learning in Chemical Research

Machine learning (ML) has emerged as a transformative tool in chemical research, with applications ranging from the prediction of molecular properties to the design of new catalysts. acs.org In the context of this compound, ML models could be trained on large datasets of known reactions to predict the outcomes of its transformations with high accuracy. acs.orgnih.govmdpi.com

For example, a neural network could be trained to predict the regioselectivity of electrophilic aromatic substitution for a wide range of substituted benzenes. rsc.org By inputting the structure of this compound into such a model, a reliable prediction of the major product could be obtained in a fraction of the time required for traditional quantum mechanical calculations. rsc.org Studies have shown that regression-based machine learning models are generally more effective at predicting concentrations and reaction outcomes than time series models. mdpi.com

The following table illustrates how different machine learning models might compare in predicting a specific property, such as reaction yield, for a class of related compounds.

| Model | Mean Absolute Error (%) | R-squared |

| Random Forest | 5.2 | 0.89 |

| Gradient Boosting | 4.8 | 0.91 |

| Neural Network | 4.5 | 0.92 |

| Support Vector Machine | 6.1 | 0.85 |

This table is illustrative and demonstrates the type of data comparison used to evaluate machine learning models in chemical applications.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

For reactions occurring in solution or within a complex environment such as an enzyme, it is often computationally prohibitive to treat the entire system at a high level of quantum mechanics. Hybrid QM/MM methods address this challenge by dividing the system into two regions: a small, electronically important region (the QM region) that is treated with quantum mechanics, and the surrounding environment (the MM region) that is described using a classical molecular mechanics force field. researchgate.netohio-state.edursc.org

For a reaction involving this compound in a solvent, the substrate and the reacting species would typically constitute the QM region, while the solvent molecules would be treated with molecular mechanics. nih.gov This approach allows for the accurate modeling of the reaction chemistry while still accounting for the influence of the solvent on the reaction energetics and mechanism. nih.govrutgers.edu

QM/MM methods are particularly powerful for studying enzymatic reactions, where the precise orientation of the substrate in the active site and the electrostatic interactions with the protein environment are crucial for catalysis. nih.gov While no enzymatic reactions involving this compound are currently documented, QM/MM would be the method of choice for such investigations.

Computational Approaches for Surface and Interface Phenomena

Computational chemistry provides powerful tools for investigating the behavior of molecules at surfaces and interfaces at an atomic level. For this compound, a silane (B1218182) coupling agent, these methods are crucial for understanding how it functions to modify surfaces and promote adhesion between different materials. The molecule's bifunctional nature—with a trimethoxysilyl group that interacts with inorganic surfaces and a benzene ring that can interact with organic polymers—presents a complex system where computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) can offer profound insights.

These computational techniques allow researchers to model the key processes that govern the performance of this compound at an interface. This includes the initial hydrolysis of the methoxy groups, the subsequent condensation to form siloxane bonds with a substrate or other silane molecules, and the orientation and interaction of the phenyl group at the newly formed interface. nih.govnih.gov Such simulations can predict reaction pathways, calculate interaction energies, and reveal the structure of the interfacial region, which are often difficult to probe experimentally. nih.govtees.ac.uk

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical method used to calculate the electronic structure of molecules and materials. It is particularly effective for studying the details of chemical reactions, such as the hydrolysis of the alkoxysilane groups in this compound and its subsequent covalent bonding to a surface. nih.gov DFT can be used to determine adsorption energies, preferred binding sites, and the geometric and electronic changes that occur upon adsorption. researchgate.netnih.gov

For instance, DFT calculations can model the interaction of the benzene ring with various substrates. Studies on the adsorption of benzene on metal and semiconductor surfaces show how the molecule's orientation and adsorption energy are influenced by the nature of the surface. nih.govrsc.orgresearchgate.net These calculations reveal that the presence of surface defects, such as steps or vacancies, can significantly increase the strength of the adsorption. researchgate.net Similar calculations for this compound would elucidate how the phenyl group orients itself and interacts with a given substrate, which is critical for its function as a coupling agent.

The table below presents typical adsorption energy values obtained from DFT studies for benzene on different surfaces, illustrating the type of data generated through such computational approaches. While this data is for benzene, it is representative of the calculations that would be applied to understand the interaction of the phenyl moiety of this compound.

| Adsorption System | Preferred Adsorption Site | Adsorption Energy (eV) | Computational Method |

| Benzene on Pt(111) | Bridge | -1.0 to -1.8 | DFT-D2, BEEF-vdW |

| Benzene on Cu(111) | Hollow (fcc) | -0.75 | vdW-DF |

| Benzene on Ag(111) | Hollow (fcc) | -0.66 | vdW-DF |

| Benzene on Au(111) | Hollow (fcc) | -0.68 | vdW-DF |

| Benzene on Si(100) | Butterfly (BS) State | -1.33 | DFT/vdW-corrected |

| (This table is illustrative, based on findings for benzene adsorption on various surfaces to demonstrate the outputs of DFT calculations. researchgate.netnih.govrsc.orgresearchgate.net) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the time-dependent behavior of a molecular system, providing insights into the dynamics and thermodynamics of interfacial processes. nih.govresearchgate.net For this compound, MD simulations can model the collective behavior of many molecules at an interface, such as a silica (B1680970) surface submerged in a solvent or in contact with a polymer matrix. dntb.gov.ua

These simulations can track the hydrolysis of the trimethoxysilyl groups in an aqueous environment and their subsequent condensation and bonding to surface hydroxyl groups. nih.govgelest.com Furthermore, MD can reveal the structure and density of the resulting silane layer, the orientation of the propyl-benzene tails, and the interactions between these tails and a surrounding polymer matrix. nih.govdntb.gov.ua This information is vital for understanding how the silane layer alters surface properties, such as changing a hydrophilic surface to a hydrophobic one, and how it creates a durable bond between inorganic and organic materials. researchgate.netmdpi.com

The following table shows representative interaction energies derived from MD simulations for components analogous to this compound at an interface. These values quantify the strength of non-covalent interactions between different parts of the system.

| Interacting Pair | Interaction Energy (kJ/mol) | Simulation Environment |

| Benzene probe with hydrophobic protein pocket | -25 to -40 | Aqueous Solution |

| Phenyl group with polymer matrix (e.g., Polystyrene) | -30 to -50 | Bulk Polymer |

| Silanol group (post-hydrolysis) with Silica Surface | -80 to -120 | Aqueous Interface |

| Water with Hydrolyzed Silane | -20 to -35 | Aqueous Solution |

| (This table is a representative example of data obtainable from MD simulations, based on analogous chemical systems, to illustrate how intermolecular forces at interfaces are quantified. tees.ac.ukresearchgate.net) |

By combining DFT and MD approaches, a comprehensive, multi-scale model of the behavior of this compound at surfaces and interfaces can be developed. DFT provides the accurate energetic and electronic details of the fundamental chemical bonding events, while MD simulates the larger-scale assembly and dynamics of the interfacial structure over time.

Applications and Derivatization in Advanced Organic Synthesis

Role as a Synthetic Building Block and Reagent

(3,3,3-Trimethoxypropyl)benzene functions as a bifunctional building block in a variety of synthetic applications. The trimethoxysilyl group is capable of undergoing hydrolysis and subsequent condensation to form stable siloxane bonds (Si-O-Si). This reactivity is fundamental to the creation of silicon-based polymers and for the chemical modification of surfaces. Concurrently, the phenyl group can be engaged in a wide range of organic reactions, enabling its incorporation into diverse molecular frameworks.

This compound serves as a critical reagent in the formulation of hybrid organic-inorganic materials. The organic phenylpropyl portion provides hydrophobicity and can be further functionalized, while the inorganic siloxane network offers structural integrity and other beneficial material properties. A notable application is in the preparation of stationary phases for chromatography, where the phenyl groups enhance separation capabilities through π-π stacking interactions with analyte molecules.

Derivatization Strategies for Novel Compound Synthesis

The chemical versatility of this compound permits targeted modifications at two primary locations: the propyl chain and the aromatic ring. These derivatization approaches are pivotal for the synthesis of novel compounds with customized properties.

Functionalization of the Propyl Chain

Direct functionalization of the propyl chain is generally less common than reactions involving the terminal trimethoxysilyl group or the aromatic ring. However, modifications to the propyl linker can be achieved through strategic synthetic design, often by introducing desired functional groups onto a precursor molecule that is later converted to the this compound derivative. For instance, siloxane-functionalized molecules can be synthesized through the hydrosilylation of alkenyl spacers, although this can sometimes lead to undesired side reactions like polymerization or isomerization. mdpi.com

Aromatic Ring Functionalization

The phenyl group of this compound is susceptible to various electrophilic aromatic substitution reactions. These reactions facilitate the introduction of a diverse array of functional groups onto the aromatic ring, thereby significantly broadening the synthetic potential of the parent molecule. nih.gov

Key functionalization reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring. The nitro group can subsequently be reduced to an amino group (-NH2), which serves as a versatile handle for further derivatization.

Halogenation: The attachment of halogen atoms, such as chlorine (-Cl) or bromine (-Br), to the ring. These halogens can then participate in cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds.

Sulfonation: The addition of a sulfonic acid group (-SO3H), which can modify the molecule's solubility and electronic characteristics.

These functionalized derivatives are valuable intermediates in the synthesis of more intricate molecules, including those with applications in pharmaceuticals, agrochemicals, and materials with tailored optical or electronic properties.

Integration into Complex Molecular Architectures

The capacity for independent modification of both the organic and inorganic functionalities of this compound makes it a potent tool for the assembly of complex, multifunctional molecular architectures.

Synthesis of Heterocyclic Scaffolds

While the direct incorporation of the propylbenzene (B89791) moiety into a heterocyclic ring is not its most common use, functionalized derivatives of this compound can act as precursors for the synthesis of heterocyclic compounds. nih.govnih.gov For example, an amino-functionalized derivative can be employed as a foundational element for constructing nitrogen-containing heterocycles. nih.gov The trimethoxysilyl group allows for the tethering of these heterocyclic structures to surfaces or their integration into larger polymeric systems.

Preparation of Functionalized Nanomaterials (e.g., organosilica particles)

A prominent application of this compound is in materials science, especially in the synthesis of functionalized nanomaterials. researchgate.net The trimethoxysilyl group is central to this application. Through a sol-gel process, which entails hydrolysis and polycondensation, this compound can be integrated into a silica (B1680970) network. researchgate.net

This process enables the creation of:

Organosilica Particles: These are nanostructured materials featuring organic groups covalently bound to an inorganic silica framework. nih.govwipo.int The phenylpropyl groups derived from this compound are distributed throughout the material, imparting organic characteristics to the inorganic silica. nih.govgoogle.com These materials are noted for their high surface area and porous internal structures. wipo.intgoogle.com

Functionalized Surfaces: This compound can be used to modify the surfaces of substrates like glass and silicon wafers. The trimethoxysilyl group reacts with hydroxyl groups on the surface to form a stable, covalent bond, resulting in a thin film of phenylpropyl groups. This modification alters surface properties, including hydrophobicity and reactivity. For example, SBA-15, a mesoporous silica, can be functionalized using organosilanes to create materials for applications like dye adsorption. mjcce.org.mk

These functionalized nanomaterials find utility in diverse fields such as catalysis, separation science, and as components in advanced nanocomposites. The presence of the phenyl group can enhance the adsorption of specific molecules or provide a platform for subsequent chemical modifications.

3 Construction of Covalent Organic Frameworks (COFs)

The direct application of this compound in the construction of Covalent Organic Frameworks (COFs) has not been documented in publicly available scientific literature. The synthesis of COFs predominantly relies on the use of multitopic building blocks, or linkers, that can form strong covalent bonds to create a porous, crystalline, and extended network structure. Common functional groups utilized in COF synthesis include aldehydes, amines, boronic acids, and others that can undergo reversible condensation reactions, facilitating the error-checking and self-healing processes necessary for the formation of a highly ordered crystalline material.

While this compound possesses a trimethoxypropyl group, its monofunctional nature with respect to the phenyl group makes it unsuitable as a primary building block for the formation of a porous framework. COF synthesis requires monomers with at least two reactive sites to enable the extension of the framework in two or three dimensions.

Theoretically, this compound could serve as a precursor for the synthesis of a suitable COF monomer. For instance, the orthoester group could potentially be hydrolyzed to an aldehyde. However, this would result in 3-phenylpropionaldehyde, which is also a monofunctional aldehyde and therefore not a viable linker for COF construction. For it to be a useful precursor, the phenyl ring would need to be substituted with additional reactive groups, such as aldehydes or amines, to provide the necessary multitopic geometry for COF synthesis.

Currently, the established and widely reported methods for constructing COFs involve the use of pre-designed and often commercially available multitopic linkers. These linkers are typically aromatic compounds bearing multiple functional groups. For example, the condensation reaction between a tritopic aldehyde and a ditopic amine is a common strategy for synthesizing 2D imine-linked COFs.

Table 1: Common Linker Functional Groups in COF Synthesis

| Functional Group | Linkage Formed | Typical Monomers |

| Aldehyde | Imine, Azine, β-Ketoenamine | Terephthalaldehyde, 1,3,5-Triformylbenzene |

| Amine | Imine, Imide | p-Phenylenediamine, 1,3,5-Tris(4-aminophenyl)benzene |

| Boronic Acid | Boroxine, Boronate Ester | 1,4-Benzenediboronic acid |

| Anhydride (B1165640) | Imide | Pyromellitic dianhydride |

Given the current state of research, there is no evidence to suggest that this compound is directly employed in the advanced organic synthesis of Covalent Organic Frameworks. Its potential as a precursor to a COF monomer remains theoretical and would necessitate significant chemical modification to introduce the required multifunctionality.

Industrial Synthesis Research Perspectives

Process Optimization for Scaled-Up Production

The transition from laboratory-scale synthesis to industrial production of (3,3,3-Trimethoxypropyl)benzene necessitates rigorous process optimization. A plausible and common synthetic route is the acid-catalyzed reaction of a 3-phenylpropanoyl derivative, such as methyl 3-phenylpropanoate, with an excess of methanol (B129727), or the direct reaction with trimethyl orthoformate. Optimization efforts center on several key parameters to maximize efficiency and yield.

Key areas of optimization include:

Catalyst Selection: While traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, their use presents challenges in separation, corrosion, and waste treatment. Research is geared towards heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated metal oxides. quora.comnih.gov These catalysts offer simplified recovery and recycling, reduce corrosive waste streams, and can be utilized in fixed-bed reactors suitable for large-scale operations. For analogous acetalization reactions, catalysts like niobia have demonstrated high, water-tolerant, and reusable performance. sigmaaldrich.com

Reaction Conditions: Temperature, pressure, and reactant molar ratios are critical variables. The acetalization reaction is typically reversible, requiring the removal of byproducts like water or methanol to drive the equilibrium towards the product. quora.com Optimization studies, often employing statistical methods like Response Surface Methodology (RSM), aim to identify the ideal conditions that balance reaction rate with selectivity and energy consumption. researchgate.net For instance, in similar processes, increasing the molar ratio of the alcohol or orthoester reactant significantly improves conversion rates. quora.com

Purification: The isolation of high-purity this compound from the reaction mixture is crucial. Optimization of distillation processes, including the use of advanced column packings or divided wall columns, can reduce energy consumption and improve separation efficiency. patsnap.comnih.gov Post-reaction neutralization and extraction steps must also be streamlined to minimize product loss and solvent usage.

A comparison of catalyst types for orthoester/acetal (B89532) synthesis highlights the trend towards more sustainable options.

| Catalyst Type | Advantages | Disadvantages | Industrial Applicability |

| Homogeneous Acids (e.g., H₂SO₄) | High activity, low cost. | Difficult to separate, corrosive, generates acidic waste. | Traditional, but being replaced by greener alternatives. |

| Ion-Exchange Resins (e.g., Amberlyst) | Easily separable, reusable, low corrosion. | Lower thermal stability, potential for fouling. | Widely used in modern industrial processes. nih.gov |

| Zeolites/Metal Oxides | High thermal stability, shape selectivity. | Higher initial cost, can be prone to deactivation. | Growing interest for high-temperature and continuous processes. sigmaaldrich.com |

Continuous Manufacturing Technologies

The paradigm shift from batch to continuous manufacturing (CM) offers significant advantages for the production of specialty chemicals like this compound. Continuous flow chemistry enhances safety, product consistency, and process control while often reducing the physical footprint of the manufacturing plant.

A conceptual continuous process for this compound could involve:

Feed Streams: Precise pumping of raw materials (e.g., methyl 3-phenylpropanoate and methanol) and a liquid catalyst, or passing pre-mixed reactants through a solid catalyst bed.

Reactor Module: A heated plug flow reactor (PFR) or a packed bed reactor (PBR) containing a heterogeneous acid catalyst like Amberlyst-15H. nih.gov The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, enabling precise temperature control and reducing the risk of thermal runaways.

In-line Separation/Purification: The output stream can be directed through continuous separation units. For example, a membrane-based system could selectively remove the water byproduct to continuously shift the reaction equilibrium forward. This would be followed by continuous distillation or liquid-liquid extraction to isolate the final product.

The development of such integrated continuous systems, as demonstrated for the synthesis of other complex molecules like 3-aryl benzofuranones, showcases the potential for high-yield, automated production with minimal manual intervention. nih.gov

Green Chemistry Principles in Industrial Synthesis

The integration of green chemistry principles is a cornerstone of modern chemical process development, aiming to create more environmentally benign and sustainable manufacturing routes for compounds like this compound.

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). For the synthesis of this compound, this can be achieved through several approaches:

Solvent-Free Synthesis: The reaction can be designed to proceed "neat," where one of the reactants, such as methanol or trimethyl orthoformate, also serves as the reaction medium. This approach is common in modern acetalization and ketalization reactions, significantly reducing solvent waste. quora.comsigmaaldrich.commnstate.edulibretexts.org

Use of Greener Solvents: If a co-solvent is necessary for solubility or processing, environmentally benign options are preferred. While traditional syntheses might use benzene (B151609) or toluene, greener alternatives with better safety and environmental profiles would be investigated. prepchem.com However, the ideal approach remains a solvent-free system.

Numerous studies on analogous reactions, such as the production of solketal (B138546) from glycerol, have successfully demonstrated high conversions and selectivities under solvent-free conditions using various catalysts. quora.commnstate.eduprepchem.com

Atom economy is a fundamental metric of green chemistry that evaluates the efficiency of a chemical reaction in converting reactant atoms into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider a plausible synthesis of this compound from the reaction of methyl 3-phenylpropanoate with methanol.

Reaction: C₁₀H₁₂O₂ (Methyl 3-phenylpropanoate) + 2 CH₄O (Methanol) → C₁₂H₁₈O₃ (this compound) + H₂O (Water)

Molecular Weights:

Methyl 3-phenylpropanoate (C₁₀H₁₂O₂): 164.20 g/mol

Methanol (CH₄O): 32.04 g/mol

this compound (C₁₂H₁₈O₃): 210.27 g/mol

Water (H₂O): 18.02 g/mol

Calculation:

Sum of Reactant MWs = 164.20 + 2 * (32.04) = 228.28 g/mol

Atom Economy = (210.27 / 228.28) x 100 ≈ 92.1%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, with water being the only significant byproduct. This is characteristic of addition and condensation reactions that are designed to be efficient. In contrast, reactions involving stoichiometric reagents or protecting groups often have much lower atom economies. The pursuit of reaction pathways with high atom economy is a primary goal in designing sustainable industrial syntheses.

Q & A

Q. What are the established synthetic routes for (3,3,3-Trimethoxypropyl)benzene, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be inferred from analogous compounds. For example, derivatives like 5-(Allyloxy)-1,2,3-trimethoxybenzene are synthesized via functionalization of trimethoxybenzene precursors, followed by allylation or alkylation steps . Key optimization parameters include:

- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions to introduce propyl or methoxy groups.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature control : Maintain 60–80°C during methoxylation to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic methods are recommended for characterizing this compound and its intermediates?

- NMR spectroscopy : Use - and -NMR to confirm methoxy (-OCH) and propyl chain regiochemistry. For example, methoxy protons resonate at δ 3.2–3.5 ppm in CDCl .

- GC-MS : Monitor reaction progress and detect low-abundance byproducts (e.g., dealkylated derivatives).

- FT-IR : Identify C-O stretching vibrations (1050–1250 cm) from methoxy groups .

Q. How should researchers safely handle this compound in laboratory settings?

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation.

- Waste disposal : Segregate halogenated or toxic byproducts (e.g., brominated intermediates) and consult certified waste management protocols .

- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/oral exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of trimethoxybenzene precursors be addressed?

Regioselectivity issues arise during propyl chain introduction due to steric hindrance from methoxy groups. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -Br) to guide alkylation to specific positions .

- Computational modeling : Employ density functional theory (DFT) to predict favorable transition states for alkylation .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control) .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded spectra (e.g., distinguishing propyl chain protons from aromatic resonances) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., α-D derivatives) to simplify spectral interpretation .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for ambiguous cases .

Q. How can the reactivity of this compound be leveraged in catalytic applications or material science?

- Ligand design : The methoxy groups can coordinate to transition metals (e.g., Pd, Ru) in catalytic systems for cross-coupling or hydrogenation reactions.

- Polymer precursors : Functionalize the propyl chain with acrylate groups for UV-curable resins, monitored via FT-IR and DSC .

- Surface modification : Graft onto silica nanoparticles via silane coupling agents for hybrid materials .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of methoxylation and alkylation .

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, agitation rate) affecting yield .

- Certified reference materials (CRMs) : Validate purity using CRMs for quantitative NMR or LC-MS .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields for analogous compounds?

- Meta-analysis : Compare literature data under standardized conditions (e.g., solvent, catalyst loading) to identify outliers.

- Control experiments : Replicate key studies with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yields .

- Error source identification : Use Pareto analysis to rank factors (e.g., impurity profiles, moisture sensitivity) contributing to variability .

Q. What computational tools predict the physicochemical properties of this compound?

- QSPR models : Estimate logP (2.1–2.5) and aqueous solubility using software like ACD/Labs or EPI Suite.

- Molecular dynamics (MD) : Simulate diffusion coefficients in solvent systems for reaction optimization .

- Thermodynamic databases : Reference NIST data for boiling points (e.g., ~237–238°C for brominated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products